Decahydro-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFQFVSXKPBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349665 | |
| Record name | Decahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13032-41-2 | |
| Record name | Decahydro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13032-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Decahydro 2 Naphthoic Acid and Its Analogues
Total Synthesis Approaches from Aromatic and Partially Saturated Precursors
The synthesis of decahydro-2-naphthoic acid, a saturated bicyclic carboxylic acid, and its analogues often commences from aromatic or partially saturated precursors. These approaches involve strategic ring saturation and functional group manipulations to construct the target decalin framework.
Catalytic Hydrogenation Strategies for Ring Saturation
Catalytic hydrogenation is a primary method for the complete saturation of the aromatic rings of naphthalene (B1677914) derivatives to yield the decalin core. nih.gov This process involves the addition of hydrogen across the double bonds of the aromatic system in the presence of a metal catalyst.
The hydrogenation of 2-naphthoic acid and its derivatives can lead to a mixture of stereoisomers of this compound, namely cis- and trans-decalin systems. masterorganicchemistry.comasm.orgasm.org The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of 2-naphthoic acid can produce various reduced derivatives, including tetrahydro- and octahydro-2-naphthoic acids, before reaching complete saturation to this compound. asm.orgasm.orgresearchgate.netnih.govresearchgate.net The formation of specific isomers, such as 1,2,3,4-tetrahydro-2-naphthoic acid versus 5,6,7,8-tetrahydro-2-naphthoic acid, highlights the regiochemical challenges in these reductions. asm.orgnih.gov
Controlling the stereochemistry at the ring junction is a critical aspect of synthesizing specific decalin isomers. The cis- and trans-decalin frameworks have distinct conformational properties. masterorganicchemistry.comosti.gov The cis-isomer is conformationally flexible, while the trans-isomer is rigid and locked. masterorganicchemistry.com Achieving stereoselectivity often requires careful selection of the catalytic system and may involve multi-step sequences where initial hydrogenation is followed by isomerization to obtain the desired, often more stable, trans-isomer. osti.gov
A variety of catalyst systems are employed for the hydrogenation of naphthalene derivatives. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum oxide (PtO₂), rhodium on alumina (B75360), and Raney nickel. smolecule.comgoogle.commasterorganicchemistry.com The choice of catalyst can significantly influence the reaction's efficiency and stereoselectivity. For example, hydrogenation of 2,6-naphthalenedicarboxylic acid can be achieved using a palladium on carbon catalyst, followed by esterification to yield the corresponding dimethyl ester of decahydro-2,6-naphthalenedicarboxylic acid. smolecule.com
The reaction conditions, such as temperature, pressure, and solvent, also play a crucial role. Catalytic hydrogenations of naphthalene compounds have historically been conducted under relatively high temperatures and pressures. google.com However, methods using Raney alloys in aqueous alkali have been developed to effect hydrogenation under milder conditions. google.com The solvent can also influence the course of the reaction; for instance, the hydrogenation of 2-carboxyphenylacetic acid in methanol (B129727) with a rhodium on activated aluminum catalyst yields cis-2-carboxycyclohexylacetic acid as the major product. asm.orgasm.org
| Catalyst System | Precursor | Product | Key Findings | Reference(s) |
| Palladium on Carbon (Pd/C) | 2,6-Naphthalenedicarboxylic acid | Decahydro-2,6-naphthalenedicarboxylic acid | Effective for ring saturation prior to esterification. | smolecule.com |
| Platinum Charcoal | 2-Naphthoic acid | This compound | Used for the complete hydrogenation of the naphthalene ring. | nih.gov |
| Rhodium on Activated Aluminum | 2-Carboxyphenylacetic acid | cis-2-Carboxycyclohexylacetic acid | Demonstrates stereoselectivity in hydrogenation. | asm.orgasm.org |
| Raney Nickel-Aluminum Alloy | Naphthalene compounds | Tetrahydro derivatives | Allows for hydrogenation under milder conditions in aqueous alkali. | google.com |
Regio- and Stereocontrol in Catalytic Hydrogenation of Naphthoic Acid Derivatives
Multi-Step Conversions and Functional Group Transformations in Bicyclic Systems
Beyond direct hydrogenation, the synthesis of this compound and its analogues often requires multi-step sequences involving the construction of the bicyclic decalin system followed by functional group interconversions. acs.orgmsu.edu
The decalin ring system is a common structural motif in natural products and can be constructed through various powerful synthetic strategies. nii.ac.jprsc.org The Diels-Alder reaction, both in its inter- and intramolecular variants, is a prominent method for forming the six-membered rings of the decalin core. rsc.orgresearchgate.net For example, an intramolecular Diels-Alder reaction can be used to construct a functionalized cis-decalin ring system. researchgate.netjst.go.jp Other significant ring-forming strategies include:
Robinson Annulation: A classic method for forming a six-membered ring onto an existing ketone.
Nucleophilic and Anionic Cyclizations: These include Michael additions and aldol (B89426) condensations to close rings. rsc.orgnih.gov
Cation- or Radical-Induced Polyene Cyclizations: These reactions mimic biosynthetic pathways to create complex polycyclic systems. rsc.org
These methods provide access to a wide variety of substituted decalin scaffolds, which can then be further elaborated. nii.ac.jp
Once the decalin scaffold is in place, various functionalization and derivatization strategies can be employed to introduce or modify the carboxylic acid group and other substituents. nii.ac.jprsc.org Common transformations include:
Oxidation of primary alcohols: A primary alcohol on the decalin ring can be oxidized to a carboxylic acid using reagents like Jones reagent (CrO₃ in aqueous H₂SO₄). organicchemistrytutor.com
Hydrolysis of nitriles: A nitrile group can be introduced via nucleophilic substitution and subsequently hydrolyzed under acidic or basic conditions to yield a carboxylic acid. organicchemistrytutor.com
Grignard reaction: The reaction of a Grignard reagent with carbon dioxide is a classic method for introducing a carboxylic acid group. organicchemistrytutor.com
These functionalization strategies are essential for the synthesis of specific analogues of this compound with desired substitution patterns. nii.ac.jp
Ring-Forming Reactions Leading to the Decalin Scaffold
Enantioselective and Diastereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound presents a significant challenge due to the multiple chiral centers and the potential for both cis and trans ring fusion in the decalin core. Control over these stereochemical aspects is crucial for investigating the properties and applications of individual isomers. Methodologies to achieve this control primarily involve asymmetric catalysis and the use of chiral auxiliaries.
The creation of enantiomerically pure compounds from achiral or racemic precursors is a cornerstone of modern organic synthesis. wordpress.com This is typically achieved through the influence of a chiral feature present in the substrate, reagent, or catalyst during the reaction. wordpress.com Two dominant strategies in this domain are the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed, having served its purpose. wordpress.comnumberanalytics.com For the synthesis of this compound, a hypothetical approach would involve attaching a chiral auxiliary to a precursor like 2-naphthoic acid or a partially hydrogenated intermediate. The hydrogenation of this new, diastereomeric compound would proceed under the directing influence of the auxiliary, followed by its cleavage to yield an enantiomerically enriched this compound.
Asymmetric catalysis is an often more efficient approach where a small amount of a chiral catalyst creates a large amount of a chiral product. nih.govccnu.edu.cn This strategy is particularly relevant for the synthesis of this compound via the hydrogenation of 2-naphthoic acid. The use of transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands, such as 1,1'-binaphthyl-2,2'-diol (BINOL) derivatives, is a well-established method for asymmetric hydrogenations. wikipedia.orgnih.gov In this scenario, the hydrogenation of the aromatic rings of 2-naphthoic acid would be guided by the chiral catalyst, leading to the formation of specific stereoisomers. While the literature from the provided search results does not detail a specific optimized catalyst for this exact transformation, the principle is widely applied in organic synthesis. ccnu.edu.cn
Table 1: Conceptual Approaches for Stereocontrolled Synthesis
| Approach | Description | Application to this compound Synthesis | Key Feature |
|---|---|---|---|
| Chiral Auxiliary | A removable chiral group is attached to the substrate to create a diastereomeric intermediate, directing the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.com | An enantiopure alcohol could be esterified with 2-naphthoic acid. Hydrogenation of this ester, directed by the chiral alcohol auxiliary, would be followed by hydrolysis to release the chiral acid. | Stoichiometric use of the chiral directing group. |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, preferentially forming one enantiomer over the other. nih.gov | Hydrogenation of 2-naphthoic acid or its derivatives using a transition metal complex with a chiral ligand (e.g., Rh-BINAP, Ru-BINAP) to induce stereoselectivity. wikipedia.org | Catalytic amount of the chiral source is sufficient. |
Control of Ring Fusion Stereochemistry (cis/trans) and its Configurational Assignment
The decalin ring system of this compound can exist in two diastereomeric forms: cis-decalin, where the two rings are fused in a manner that places the angular hydrogens on the same side, and trans-decalin, where they are on opposite sides. This, combined with the chirality at the C-2 position, gives rise to multiple isomers. Chemical synthesis of this compound by the catalytic hydrogenation of 2-naphthoic acid typically yields a racemic mixture of four isomers, indicating the formation of both cis and trans fused rings. nih.gov
The control of the cis/trans stereochemistry is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. For instance, hydrogenation of naphthalene derivatives over platinum catalysts often favors the formation of cis-isomers, while palladium catalysts can yield more of the trans-product. The synthesis of this compound via the hydrogenation of a methanolic solution of 2-carboxyphenylacetic acid using rhodium on alumina has been reported to produce a 90:10 mixture of cis to trans isomers. asm.org
The definitive assignment of the ring fusion stereochemistry is a critical step. A classic method involves chemical correlation, where the unknown compound is converted through stereochemically understood reactions into a compound of known configuration. Research has detailed the preparation of two pure cis-decahydro-2-naphthoic acids. researchgate.net The configuration of these acids was confirmed by degrading them, with retention of stereochemistry, to the corresponding cis-2-decalols and cis-2-decalylamines, whose structures were already established. researchgate.net Modern structural elucidation relies heavily on spectroscopic methods, particularly 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different isomers based on their unique spectral fingerprints. nih.govasm.org
Table 2: Isomers and Configurational Assignment of this compound
| Isomer Type | Basis of Isomerism | Method of Control | Method of Assignment |
|---|---|---|---|
| Diastereomers | cis vs. trans ring fusion. | Choice of hydrogenation catalyst (e.g., Pt, Pd, Rh) and reaction conditions (solvent, temperature, pressure). asm.org | NMR Spectroscopy, Gas Chromatography (GC) separation of isomers. nih.gov |
| Enantiomers | Chirality at C-2 and other stereocenters on the decalin ring. | Asymmetric catalysis or use of chiral auxiliaries during synthesis. wordpress.comwikipedia.org | Chemical degradation to compounds of known chirality, such as cis-2-decalols. researchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly manufacturing methods.
The most direct synthetic route to this compound is the catalytic hydrogenation of 2-naphthoic acid. nih.govnih.gov This reaction, in principle, aligns well with several green chemistry tenets, most notably atom economy. The reaction involves the addition of hydrogen to the aromatic system, meaning that all the atoms of the reactants are incorporated into the final product, resulting in minimal waste.
Further enhancements to the "greenness" of this synthesis can be achieved by focusing on several key areas:
Catalyst Selection: While effective, precious metal catalysts like platinum, rhodium, and palladium are expensive and have environmental impacts associated with their mining and disposal. Research into more abundant and less toxic metal catalysts (e.g., nickel, copper) or even metal-free catalyst systems is a key goal of green chemistry.
Solvent Choice: The selection of environmentally benign solvents is crucial. Utilizing water, supercritical CO2, or biodegradable solvents like ethanol (B145695) instead of more hazardous organic solvents can significantly reduce the environmental footprint of the process.
Energy Efficiency: Performing the hydrogenation at lower temperatures and pressures reduces energy consumption. This can be achieved through the development of more active and efficient catalysts.
Biocatalysis: An emerging green alternative is the use of microorganisms or enzymes to perform chemical transformations. Several studies have identified this compound as a metabolite in the anaerobic degradation of naphthalene and related compounds by sulfate-reducing bacteria. nih.govasm.orgnih.govasm.orggrafiati.comresearchgate.net Harnessing these natural biosynthetic pathways could provide a highly selective and environmentally friendly route to specific isomers of this compound under mild, aqueous conditions.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| High Atom Economy | Catalytic hydrogenation of 2-naphthoic acid is an addition reaction, incorporating all reactant atoms into the product. nih.gov |
| Use of Safer Solvents | Employing water or ethanol as a solvent for hydrogenation instead of more hazardous options. asm.org |
| Catalysis | Using recyclable catalysts, such as heterogeneous catalysts (e.g., rhodium on alumina), to minimize waste. asm.org Developing non-precious metal catalysts. |
| Design for Energy Efficiency | Optimizing catalysts to allow for lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks / Biocatalysis | Exploring microbial fermentation or enzymatic processes based on pathways observed in anaerobic bacteria to produce the acid from naphthalene. nih.govasm.orgresearchgate.net |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways of Reduction and Hydrogenation in the Naphthalene-Decalin System
The conversion of naphthalene (B1677914) to decalin, the core structure of decahydro-2-naphthoic acid, is a stepwise hydrogenation process that proceeds through several intermediates. This reduction is of significant industrial and academic interest, particularly in the context of producing high-density fuels and understanding catalytic processes.
The hydrogenation of naphthalene is a complex reaction involving saturation, cracking, and isomerization. nih.gov The initial and most common step is the partial hydrogenation of one of the aromatic rings to form tetrahydronaphthalene (tetralin). acs.org This reaction is typically catalyzed by transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), and molybdenum (Mo). nih.govmdpi.com The mechanism on transition metal surfaces involves the adsorption of naphthalene onto the catalyst. mdpi.com The π-electrons of the aromatic rings form σ-bonds with the metal's d-orbitals, while the metal's d-electrons interact with the π-antibonding orbitals of the aromatic molecule. mdpi.com
Further hydrogenation of tetralin yields decalin. This second step proceeds via an octahydronaphthalene (octalin) intermediate. acs.org The stereochemical outcome of the hydrogenation, yielding either cis- or trans-decalin, is highly dependent on the catalyst, temperature, and pressure. mdpi.comnih.gov For instance, Ni-catalyzed hydrogenation of naphthalene at temperatures between 473–553 K tends to favor the formation of cis-decalin. mdpi.com In contrast, palladium-based catalysts often show a preference for the formation of trans-decalin. nih.gov This selectivity is attributed to the orientation of the octalin intermediate on the catalyst surface, which is influenced by the electronic properties of the catalyst. nih.gov
| Catalyst | Temperature (°C) | Pressure (MPa) | Major Product(s) | Reference |
| MoP/HY | 300 | 4 | Tetralin | nih.gov |
| Ni-Mo/Al₂O₃ | - | 6 | Tetralin | nih.gov |
| Pt-WO₃/Al₂O₃ | Low Temperature | - | Decalin | mdpi.com |
| Ni | 200-280 | - | cis-Decalin | mdpi.com |
| Pd/Al₂O₃ | - | - | trans-Decalin | nih.gov |
| Mo-MMO | - | - | cis-Decalin | nih.gov |
Reactivity of the Carboxylic Acid Functional Group in a Decalin Framework
The carboxylic acid group of this compound, being attached to a rigid, saturated bicyclic system, exhibits reactivity typical of other carboxylic acids, but with stereochemical implications dictated by the decalin core. The primary reactions include esterification, hydrolysis, and reduction.
Esterification is a fundamental reaction where this compound reacts with an alcohol in the presence of an acid catalyst to form an ester. For example, the reaction with methanol (B129727) yields methyl decahydro-2-naphthoate. This process is crucial for the synthesis of various derivatives. smolecule.com Similarly, decahydro-2-naphthyl formate (B1220265) can be synthesized by the esterification of decahydro-2-naphthol (B1664090) with formic acid, often using a catalyst like sulfuric acid under reflux conditions.
Hydrolysis , the reverse of esterification, can be achieved under acidic or basic conditions. For instance, decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester can be hydrolyzed to yield decahydro-2,6-naphthalenedicarboxylic acid and methanol. smolecule.com
Reduction of the carboxylic acid group can be accomplished using strong reducing agents like lithium aluminum hydride, which would convert the carboxyl group to a primary alcohol.
The rigid nature of the decalin framework can influence the accessibility of the carboxylic acid group to reagents, potentially affecting reaction rates compared to more flexible acyclic or monocyclic analogues.
Stereoelectronic Effects on Decalin Ring System Reactivity and Transformations
The decalin ring system exists as two diastereomers: cis-decalin and trans-decalin. libretexts.org These isomers have distinct conformational properties that significantly influence their reactivity. libretexts.orgpearson.com
trans-Decalin is a conformationally rigid system. libretexts.orgdalalinstitute.com The two cyclohexane (B81311) rings are fused in a chair conformation via two equatorial bonds. dalalinstitute.com This rigid structure prevents ring flipping, meaning that substituents are locked into either axial or equatorial positions. libretexts.org This conformational locking has profound implications for reactions where the orientation of a substituent is critical, such as in elimination reactions.
cis-Decalin , in contrast, is conformationally flexible. libretexts.org The two chair rings are joined by one axial and one equatorial bond. dalalinstitute.com This arrangement allows for ring inversion, where both rings flip simultaneously, causing substituents to interconvert between axial and equatorial positions. libretexts.org However, this flexibility comes at an energetic cost, as cis-decalin is less stable than trans-decalin due to unfavorable nonbonded interactions. libretexts.org
These stereoelectronic effects are crucial in controlling the outcome of chemical reactions. For example, in the formation of decalins via intramolecular Diels-Alder reactions, the stereochemistry of the product is governed by the transition state geometry, which is influenced by stereoelectronic factors. nih.gov The accessibility of a functional group on the decalin ring is also determined by its stereochemical environment. For instance, an alkene on one face of the decalin ring may be more sterically hindered than on the other, leading to facial selectivity in reactions like epoxidation. masterorganicchemistry.com The introduction of a substituent, such as a hydroxyl group to form a decalol, creates additional chiral centers and further complicates the stereochemical landscape, leading to a greater number of possible stereoisomers. willingdoncollege.ac.in
| Isomer | Ring Fusion | Conformational Flexibility | Relative Stability | Key Feature | Reference |
| trans-Decalin | Equatorial-Equatorial | Rigid (no ring flip) | More stable | Conformationally locked | libretexts.orgdalalinstitute.com |
| cis-Decalin | Axial-Equatorial | Flexible (ring flip possible) | Less stable | Interconverting conformations | libretexts.orgdalalinstitute.com |
Enzymatic Transformations and Biochemical Pathways Involving this compound
This compound is a significant metabolite in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.gov Microorganisms have evolved intricate enzymatic pathways to break down these persistent environmental pollutants.
Microbial Degradation Pathways of Polycyclic Aromatic Hydrocarbons
The microbial degradation of naphthalene can proceed through both aerobic and anaerobic pathways.
Under aerobic conditions , the degradation is typically initiated by a naphthalene dioxygenase enzyme, which hydroxylates one of the aromatic rings to form cis-naphthalene dihydrodiol. nih.govfrontiersin.org This is then converted to 1,2-dihydroxynaphthalene, which undergoes ring cleavage. nih.gov
Under anaerobic conditions , which are more relevant to the formation of this compound, the degradation pathway is fundamentally different. For naphthalene, the initial activation step is often a carboxylation reaction, where a carboxyl group is added to the naphthalene ring to form 2-naphthoic acid. asm.orgasm.org This has been demonstrated by studies showing the incorporation of ¹³C from labeled bicarbonate into the carboxyl group of 2-naphthoic acid. asm.org For substituted naphthalenes like 2-methylnaphthalene (B46627), the degradation is initiated by the addition of fumarate (B1241708) to the methyl group, which is subsequently oxidized to form 2-naphthoic acid. nih.gov This 2-naphthoic acid serves as a central intermediate in the anaerobic degradation of various PAHs. oup.com
Enzyme-Catalyzed Ring Cleavage and Further Biotransformation Mechanisms
Once 2-naphthoic acid is formed, it undergoes a series of reduction steps before the ring system is cleaved. This is analogous to the benzoyl-CoA pathway for the degradation of monoaromatic compounds. nih.gov The 2-naphthoic acid is first activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. asm.org The aromatic ring system of 2-naphthoyl-CoA is then sequentially reduced. nih.govasm.org
Metabolites that have been identified in this pathway include 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and ultimately, this compound. nih.govasm.orgresearchgate.net The identification of these reduced derivatives in cultures grown on naphthalene, 2-methylnaphthalene, or tetralin strongly supports this stepwise reduction pathway. nih.gov this compound is thought to be a dead-end metabolite in some cases, resulting from an accidental reduction of octahydro-2-naphthoic acid. nih.gov
| Metabolite | Precursor(s) | Role in Pathway | Reference |
| 2-Naphthoic acid | Naphthalene, 2-Methylnaphthalene | Central intermediate after initial activation | nih.govasm.orgoup.com |
| 5,6,7,8-Tetrahydro-2-naphthoic acid | 2-Naphthoic acid | First reduction product | nih.govasm.org |
| Octahydro-2-naphthoic acid | 5,6,7,8-Tetrahydro-2-naphthoic acid | Second reduction product | nih.govasm.org |
| This compound | Octahydro-2-naphthoic acid | Fully reduced decalin structure | nih.govasm.org |
| 2-Carboxycyclohexylacetic acid | Ring cleavage of a decalin derivative | Ring cleavage product | nih.govoup.com |
Sophisticated Spectroscopic and Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of decahydro-2-naphthoic acid in solution. nih.govresearchgate.net One-dimensional NMR provides initial information, but two-dimensional (2D) techniques are indispensable for a complete stereochemical assignment. researchgate.netjgmaas.com
Two-dimensional NMR experiments are crucial for unraveling the complex proton and carbon networks within the this compound framework. asahilab.co.jpscribd.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org By revealing the H-H connectivity, COSY spectra help to trace out the spin systems within the two fused cyclohexane (B81311) rings. princeton.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.educolumbia.edu This is highly effective for assigning carbon signals based on their known proton assignments and can distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Table 1: Application of 2D NMR Techniques for this compound
| NMR Technique | Information Provided | Application to this compound Structure |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds sdsu.eduprinceton.edu | Establishes proton-proton connectivity within each cyclohexane ring. |
| HSQC | ¹H-¹³C one-bond correlations sdsu.educolumbia.edu | Assigns carbon signals based on attached protons; identifies CH vs. CH₂ groups. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) sdsu.educolumbia.edu | Confirms the connectivity between the two rings and the position of the carboxylic acid group. |
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline phase. preprints.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to overcome the line broadening that occurs in solid samples, providing higher resolution spectra. jgmaas.compreprints.org Solid-state NMR is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. It can detect subtle differences in the local environment of atoms in different polymorphs. preprints.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. preprints.org For this compound, these methods are used to identify key functional groups and analyze conformational isomers. sandia.govpitt.edu
The most prominent feature in the IR spectrum is the strong absorption band of the carboxylic acid group. The O-H stretch appears as a broad band, while the C=O stretch gives a sharp, intense peak. The position of these bands can be sensitive to hydrogen bonding, both intramolecular and intermolecular, providing clues about the solid-state packing or solution-phase aggregation. researchgate.net The fingerprint region of the spectra contains a complex pattern of C-H and C-C stretching and bending vibrations, which are unique to each specific stereoisomer and conformer. researchgate.net Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the assignment of specific vibrational modes and the determination of the most stable conformations. researchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its fragments with high accuracy. nih.govresearchgate.net When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of different isomers. nih.govgrafiati.comasm.org
Electron ionization (EI) often leads to extensive fragmentation of the decalin ring system. The fragmentation pattern provides structural information. For instance, cleavage of the C-C bond alpha to the ring system is a common pathway. core.ac.uk The mass spectra of different isomers of this compound can be very similar, but careful analysis of the relative intensities of fragment ions can sometimes allow for their differentiation. researchgate.net Studies on related compounds have shown that fragmentation can involve the loss of the carboxyl group or parts of the cyclohexane rings. nih.govasm.org The use of comprehensive two-dimensional gas chromatography coupled with HRMS (GCxGC-HRMS) can significantly enhance the separation and identification of complex isomeric mixtures. zoex.com
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule like this compound. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. chem-soc.si
This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact chair or boat conformation of the cyclohexane rings and the orientation of the carboxylic acid substituent. grafiati.com For chiral molecules, the use of anomalous dispersion (resonant scattering) allows for the unambiguous determination of the absolute stereochemistry, often expressed using the Flack parameter. nih.govchem-soc.si This method has been successfully applied to determine the absolute configuration of a wide range of organic molecules. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules like this compound in solution. dntb.gov.uawiley.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. rsc.org This makes CD an excellent tool for determining the enantiomeric excess (e.e.) of a sample by comparing its CD signal to that of an enantiomerically pure standard. nih.govchromatographytoday.com The specific shape and sign of the CD curve are sensitive to the molecule's conformation and absolute configuration. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used for stereochemical analysis. chem-soc.si
These techniques are particularly useful when coupled with chromatographic methods like HPLC, allowing for the determination of enantiomeric ratios even without baseline separation of the enantiomers. nih.govchromatographytoday.comjascoinc.com
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of decahydro-2-naphthoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
This compound exists as multiple stereoisomers due to the fusion of the two cyclohexane (B81311) rings (cis and trans) and the position of the carboxylic acid group. The decahydronaphthalene (B1670005) (decalin) ring system is the core of this molecule. The trans-isomer is rigid, existing in a single chair-chair conformation, while the cis-isomer is conformationally flexible. researchgate.net Quantum chemical calculations can predict the relative stabilities of these isomers and their conformers.
Table 1: Predicted Relative Energies of this compound Isomers This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific computational studies.
| Isomer | Ring Fusion | Carboxylic Acid Position | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | trans | Equatorial | 0.00 (Reference) |
| 2 | trans | Axial | > 2.0 |
| 3 | cis | Equatorial | ~0.5 - 1.5 |
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT and ab initio methods provide detailed information about the molecular orbitals (e.g., HOMO and LUMO) and the distribution of electron density. rsc.org For this compound, these calculations reveal how the saturated decalin framework influences the electronic properties of the carboxylic acid group.
The analysis of charge distribution can identify electrophilic and nucleophilic sites within the molecule. researchgate.net The carboxyl group, with its electronegative oxygen atoms, is the primary site of electronic activity. Quantum calculations can quantify the partial charges on each atom, highlighting the polarization of the C=O and O-H bonds. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and interactions with catalysts or biological receptors. acs.orgsu.se
Quantum chemical calculations can simulate various spectroscopic properties, providing a powerful complement to experimental data. pitt.edu
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each nucleus in the different isomers of this compound. By comparing calculated spectra with experimental ones, researchers can confirm structural assignments.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. This is particularly useful for identifying the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group and distinguishing between different conformers.
Circular Dichroism (CD) Spectroscopy: For chiral isomers of this compound, computational methods can predict the CD spectrum, which is essential for determining the absolute configuration of the molecule.
Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution
Molecular Dynamics Simulations for Dynamic Conformational Behavior in Solution
While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. osti.govresearchgate.net MD simulations model the molecule and its surrounding solvent (e.g., water or an organic solvent) using classical mechanics. sandia.gov
For this compound, MD simulations can:
Explore the conformational landscape of the flexible cis-isomer, showing the transitions between different chair-like conformations.
Simulate the solvation of the molecule, revealing how water molecules arrange around the hydrophobic decalin rings and the hydrophilic carboxylic acid group. osti.gov
Investigate the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carboxylic acid and solvent molecules. acs.org
These simulations provide a time-resolved view of how the molecule behaves in a realistic environment, which is crucial for understanding its properties in solution. osti.govresearchgate.net
Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradative Processes
Computational chemistry is a valuable tool for investigating reaction mechanisms. psu.edu For this compound, this includes modeling both its formation (synthesis) and its breakdown (degradation).
In synthetic chemistry, DFT calculations can be used to model the reaction pathways for the hydrogenation of 2-naphthoic acid to form this compound. researchgate.netresearchgate.netgrafiati.com This involves:
Identifying the reactants, products, and any intermediates.
Locating the transition state structures for each step of the reaction.
Calculating the activation energies, which determine the reaction rates. psu.edu
In the context of environmental science, this compound is known as a metabolite in the anaerobic degradation of naphthalene (B1677914) and related compounds. researchgate.netresearchgate.netgrafiati.com Computational modeling can help elucidate the complex biochemical pathways involved. For example, calculations can be used to study the enzymatic reactions that lead to the reduction of the aromatic rings of 2-naphthoic acid and the subsequent ring cleavage of the decahydro- intermediate. researchgate.net By modeling the interaction of the substrate within the enzyme's active site, researchers can gain insight into the catalytic mechanism and the factors controlling the reaction's specificity and efficiency. psu.edu
Decahydro 2 Naphthoic Acid in Complex Chemical Systems
Applications as Chiral Building Blocks in Asymmetric Organic Synthesis
While the decahydronaphthalene (B1670005) framework possesses multiple stereocenters, leading to a variety of stereoisomers, the application of decahydro-2-naphthoic acid as a chiral building block or auxiliary in asymmetric organic synthesis is not widely documented in prominent scientific literature. Historical studies have explored the stereochemical relationships between different isomers of this compound and their corresponding alcohols (decalols) and amines (decalylamines). However, contemporary examples of its use in the chiral pool to induce stereoselectivity in modern synthetic reactions are not readily found.
Role as an Intermediate in the Synthesis of Complex Natural Products and Analogues
This compound is frequently identified as an intermediate, though its role is most extensively documented in the context of biochemical pathways rather than total synthesis. Specifically, it is a known metabolite in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria. grafiati.comnih.govgrafiati.comasm.org In these biological pathways, 2-naphthoic acid is sequentially reduced to tetrahydro- and octahydro- intermediates, with this compound often considered a terminal, or "dead-end," metabolite of an accidental further reduction. nih.govasm.org
In the realm of laboratory organic synthesis, its application as a strategic intermediate is less common. However, a notable example is the synthesis of (-)-1,2β,3,4,4a,5,6,7,8,8aβ-decahydro-4aα,8β-dimethyl-7-oxo-2-naphthoic acid methyl ester. acs.orgacs.org This work was conducted in connection with synthetic studies directed toward cis- and trans-fused bicyclic sesquiterpenes of the eudalene (B1617412) group, such as occidentalol, demonstrating its potential as a precursor for creating complex natural product skeletons. acs.orgresearchgate.net
Supramolecular Interactions and Self-Assembly Studies of this compound Derivatives
The behavior of this compound in molecular assemblies has been a subject of detailed study, particularly in the context of geochemistry and petroleum science. Molecular dynamics simulations have used the anionic form of the compound (decahydro-2-naphthoate) as a representative for resin components found in crude oil to investigate its interaction with mineral surfaces. acs.orgosti.govresearchgate.net
These studies show that while many organic species preferentially adsorb on hydrophobic mineral surfaces, the deprotonated form of this compound readily adsorbs to the surface of hydrophilic clay minerals like kaolinite. acs.orgosti.govresearchgate.netscience.govacs.org This adsorption is driven by a combination of specific supramolecular interactions. acs.orgsu.se The primary forces involved are cation pairing between the carboxylate anion and cations present in the aqueous environment, as well as hydrogen bonding between the carboxylate and the surface hydroxyl groups of the kaolinite. acs.orgresearchgate.netacs.org
Further analysis of the cation-pairing mechanism revealed a distinct preference. The decahydro-2-naphthoate anion shows a strong preference for coordinating with divalent calcium ions (Ca²⁺) over monovalent sodium ions (Na⁺) at the mineral-water interface. researchgate.netsu.se These findings are significant for understanding the mechanisms of enhanced oil recovery processes. acs.orgosti.gov
Table 1: Supramolecular Interactions of Decahydro-2-naphthoate on Kaolinite Surfaces
| Interacting Species | Type of Interaction | Key Findings | References |
| Decahydro-2-naphthoate & Kaolinite Surface | Hydrogen Bonding | Adsorption occurs on hydrophilic surfaces via interaction with surface hydroxyl groups. | acs.orgresearchgate.netacs.org |
| Decahydro-2-naphthoate & Aqueous Cations | Cation Pairing | The anionic carboxylate group coordinates with cations, mediating the interaction with the mineral surface. | acs.orgsu.se |
| Decahydro-2-naphthoate & Ca²⁺ vs. Na⁺ | Preferential Ion Pairing | Shows a strong preference for coordinating with divalent Ca²⁺ over monovalent Na⁺. | researchgate.netsu.se |
Functionalization for Integration into Advanced Chemical Architectures
The decahydronaphthalene scaffold of this compound can be chemically modified to create more complex structures. The functionalization allows for its integration into larger chemical architectures.
Key functionalization strategies include:
Reduction of the Aromatic Precursor: The most fundamental synthesis of the decahydro- scaffold involves the complete catalytic hydrogenation of the aromatic rings of 2-naphthoic acid, typically using a palladium-on-graphite catalyst and molecular hydrogen. ysu.am
Esterification: The carboxylic acid group is readily converted into esters, such as methyl esters. This is often done for analytical purposes, like gas chromatography-mass spectrometry (GC-MS) analysis, using reagents like diazomethane. ysu.am
Introduction of Functional Groups: The core decalin ring system can be substituted with various functional groups. A key example from the literature is the synthesis of a derivative bearing two methyl groups and a ketone (oxo group), in addition to the methyl ester, resulting in (-)-decahydro-4aα,8β-dimethyl-7-oxo-2-naphthoic acid methyl ester. acs.orgacs.org Furthermore, intermediates in biological degradation pathways include hydroxylated and oxo-derivatives, such as oxo-decahydro-2-naphthoic acid, indicating the chemical feasibility of introducing these functionalities. asm.orguni-tuebingen.de
These transformations highlight the versatility of the this compound framework as a platform for building more elaborate and functionally diverse molecules.
Table 2: Examples of Functionalized this compound Derivatives
| Compound Name | Functional Groups Added/Modified | Synthetic Context/Purpose | References |
| This compound | Fully saturated ring system | Catalytic hydrogenation of 2-naphthoic acid. | ysu.am |
| Methyl decahydro-2-naphthoate | Methyl ester | Derivatization for chemical analysis (GC-MS). | ysu.am |
| (-)-Decahydro-4aα,8β-dimethyl-7-oxo-2-naphthoic acid methyl ester | Two methyl groups, one oxo group, methyl ester | Synthesis toward eudalene group sesquiterpenes. | acs.orgacs.org |
| Oxo-decahydro-2-naphthoic acid | Oxo group | Identified as a potential intermediate in biodegradation pathways. | asm.orguni-tuebingen.de |
Emerging Research Frontiers and Interdisciplinary Perspectives
Development of Novel Catalytic Systems for Stereoselective Synthesis
The synthesis of decahydro-2-naphthoic acid presents a significant challenge due to the presence of multiple stereocenters, which results in a variety of possible cis and trans isomers. The complete hydrogenation of the aromatic precursor, 2-naphthoic acid, requires robust catalytic systems that can operate under conditions that reduce both aromatic rings while controlling the resulting stereochemistry.
Historically, the synthesis of this compound has been performed for its use as a chemical reference standard in metabolic studies, particularly in the context of anaerobic naphthalene (B1677914) degradation. researchgate.net These syntheses often rely on powerful heterogeneous catalysts. For instance, a related saturated dicarboxylic acid, 2-carboxycyclohexylacetic acid, was synthesized via the complete hydrogenation of 2-carboxyphenylacetic acid using a rhodium on activated aluminum catalyst under hydrogen pressure. nih.govasm.org This type of catalytic system is effective for saturation but often yields a mixture of isomers. nih.gov
Emerging research is focused on developing novel catalytic systems that offer superior control over the stereoselective synthesis. This includes the exploration of:
Chiral Transition Metal Complexes: Homogeneous catalysts featuring chiral ligands can create an asymmetric environment around the metal center, influencing the facial selectivity of hydrogenation and leading to the enrichment of specific stereoisomers.
Lewis and Brønsted Acid Co-catalysis: The use of acid catalysts in conjunction with metal hydrides can influence reaction pathways. While not yet applied directly to this compound, Lewis acid-mediated rearrangements are a known method for accessing substituted naphthoic acid derivatives. nih.govescholarship.org Furthermore, chiral Brønsted acids have demonstrated remarkable success in controlling the stereochemical outcome of cyclization reactions that form complex polycyclic systems, a principle that could be adapted for stereoselective reductions. nih.gov
The table below summarizes catalytic approaches relevant to the synthesis of this compound and related saturated cyclic carboxylic acids.
| Catalyst System | Precursor | Product | Key Findings |
| Rhodium on Activated Aluminum | 2-Carboxyphenylacetic acid | 2-Carboxycyclohexylacetic acid | Achieved complete hydrogenation of the aromatic ring, but resulted in a mixture of cis and trans isomers (90:10 ratio). nih.govasm.org |
| Lewis Acids (e.g., Boron Trifluoride) | Oxabenzonorbornadienes | Substituted 1-Hydroxy-2-naphthoic acid esters | Demonstrates acid-catalyzed rearrangement to form naphthoic acid structures, a potential precursor for hydrogenation. nih.govescholarship.org |
| Chiral Brønsted Acid (N-triflyl phosphoramide) | Racemic trichloroacetimidate (B1259523) derivatives | Enantioenriched Acridanes/Acridiniums | Highlights the potential of ion-pairing catalysis to achieve high stereocontrol in intramolecular cyclizations, a strategy adaptable for asymmetric synthesis. nih.gov |
Advanced Spectroscopic Probes for Real-time Mechanistic Investigations
Understanding the complex reaction mechanisms involved in the synthesis and environmental fate of this compound requires sophisticated analytical techniques. Advanced spectroscopic probes are essential for identifying isomers, tracing metabolic pathways, and investigating molecular interactions in real-time.
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone technique for identifying this compound and its partially hydrogenated precursors in complex mixtures from anaerobic bioreactors. researchgate.net High-resolution GC-MS further allows for the determination of the precise elemental composition of novel metabolites. nih.govasm.org Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been critical for confirming the complete hydrogenation of aromatic precursors during chemical synthesis. nih.govasm.org
To move beyond simple identification and delve into mechanistic details, researchers employ more advanced methods:
Stable Isotope Labeling: Experiments using precursors labeled with stable isotopes, such as ¹³C-labeled naphthalene or deuterated naphthalene-d₈, have been indispensable. researchgate.netnih.gov By tracing the label through the metabolic pathway to this compound using MS, researchers can unequivocally prove the precursor-product relationship and elucidate the sequence of biochemical reactions. nih.gov
Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced vibrational spectroscopy technique can probe molecular structure, dynamics, and interactions on ultrafast timescales. Studies have utilized advanced spectroscopic methods to investigate the adsorption of the anionic form of this compound onto mineral surfaces like kaolinite. sandia.gov Such probes are crucial for understanding its environmental transport and the intermolecular forces (e.g., hydrogen bonding, cation pairing) that govern its behavior at interfaces. sandia.gov
The following table details the application of various spectroscopic probes in the study of this compound.
| Spectroscopic Technique | Application | Insights Gained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of metabolites in culture extracts. | Confirmed the presence of multiple isomers of this compound as a product of anaerobic naphthalene degradation. researchgate.netresearchgate.net |
| High-Resolution GC-MS | Determination of elemental composition. | Elucidated the molecular formulas of novel ring-cleavage products related to the this compound pathway. nih.govasm.org |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of synthetic products. | Verified the complete hydrogenation of the aromatic system in the synthesis of reference compounds. nih.govasm.org |
| Stable Isotope Labeling with MS | Pathway tracing. | Demonstrated that this compound is a metabolite derived from naphthalene and that the carboxyl group is added from bicarbonate. researchgate.netnih.gov |
| Advanced IR Spectroscopy (e.g., 2D-IR) | Probing surface interactions. | Investigated the adsorption mechanism of this compound on clay mineral surfaces, revealing the role of cation pairing and hydrogen bonding. sandia.gov |
Chemoenzymatic Synthetic Strategies Leveraging Biochemical Pathways
The discovery of microbial pathways that produce this compound has opened a new frontier in chemoenzymatic synthesis. Harnessing the highly specific and efficient enzymes from these pathways offers a promising, sustainable alternative to traditional chemical synthesis.
This compound has been consistently identified as a metabolite in the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) by sulfate-reducing bacterial cultures. nih.govgrafiati.com This natural process represents a multi-step chemoenzymatic route. The pathway is believed to proceed via the following key steps:
Activation: Naphthalene is first activated by an enzymatic carboxylation reaction, which adds a carboxyl group to form 2-naphthoic acid. researchgate.net
CoA Ligation: The resulting 2-naphthoic acid is likely converted to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA, a common strategy in anaerobic degradation pathways to activate carboxylic acids for further reduction. researchgate.net
Stepwise Reduction: The aromatic rings of 2-naphthoyl-CoA are then reduced in a stepwise fashion. This reduction involves a series of enzymes, including reductases belonging to the "old yellow enzyme" family of flavoproteins. researchgate.net Intermediates such as tetrahydro- and octahydro-2-naphthoic acid are formed during this sequential hydrogenation. nih.govresearchgate.netgrafiati.com
Final Product: The final product of this reductive sequence is this compound. Interestingly, in many of the studied microbial cultures, this compound is a "dead-end" metabolite, meaning the organisms cannot break it down further for energy or carbon. nih.govasm.org
The enzymes involved in this pathway, particularly the reductases, are of significant interest for synthetic applications. These biocatalysts operate under mild conditions and can exhibit high regio- and stereoselectivity, which is difficult to achieve with conventional chemical catalysts. Future research aims to isolate these enzymes, characterize their substrate scope, and immobilize them for use in controlled biocatalytic reactors to produce this compound and its derivatives with high purity. d-nb.info
The table below outlines the proposed biochemical pathway leading to this compound.
| Step | Intermediate Compound | Enzyme Class (Putative) | Process Description |
| 1 | 2-Naphthoic acid | Carboxylase | An enzymatic reaction adds a carboxyl group to naphthalene, activating the stable aromatic system. researchgate.net |
| 2 | 2-Naphthoyl-CoA | CoA Ligase | The carboxylic acid is activated by attachment to Coenzyme A, preparing it for reduction. researchgate.net |
| 3 | 5,6,7,8-Tetrahydro-2-naphthoic acid | Reductase (Flavin-dependent) | The first aromatic ring undergoes enzymatic reduction. nih.govgrafiati.com |
| 4 | Octahydro-2-naphthoic acid | Reductase (Flavin-dependent) | Further enzymatic reduction of the remaining double bonds occurs. nih.govgrafiati.com |
| 5 | This compound | Reductase (Flavin-dependent) | The final reduction step yields the fully saturated bicyclic acid. nih.govgrafiati.com |
Q & A
Q. What are the optimal synthetic routes for Decahydro-2-naphthoic acid, and how can reaction yields be improved?
To optimize synthesis, researchers should compare catalytic hydrogenation of 2-naphthoic acid derivatives (e.g., using palladium or platinum catalysts under varying pressures) and evaluate solvent systems (e.g., ethanol vs. acetic acid). Reaction monitoring via HPLC or GC-MS can identify intermediates and byproducts. Adjusting reaction time, temperature, and catalyst loading may improve yields. For purity, recrystallization in polar solvents (e.g., methanol-water mixtures) is recommended. Structural analogs like 6-Hydroxy-2-naphthoic acid (CAS 16712-64-4) provide insights into steric and electronic effects during hydrogenation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : 1H and 13C NMR to confirm hydrogenation completeness and stereochemistry (e.g., distinguishing cis/trans decalin structures).
- FT-IR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3000 cm⁻¹).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H]⁻ at m/z 193.12 for C11H16O2).
Reference protocols for similar compounds, such as 6,7-Dihydroxynaphthalene-2-carboxylic acid, highlight the importance of combining multiple techniques .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation. Safety guidelines for structurally related acids (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid) emphasize these precautions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and supramolecular interactions of this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Hydrogen Bond Analysis : Use topological parameters (e.g., bond critical points) from Quantum Theory of Atoms in Molecules (QTAIM). Studies on 6,7-Dihydroxynaphthalene-2-carboxylic acid demonstrate how hydroxyl groups enhance hydrogen-bonding networks, which can guide similar analyses .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent melting points or spectral profiles?
- Replicate Experiments : Ensure consistency across multiple batches.
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., partial hydrogenation intermediates).
- Cross-Validation : Compare results with structurally similar compounds (e.g., Decahydroquinoline or cis/trans-Decaline) to identify systemic errors.
- Collaborative Verification : Share samples with independent labs for analytical confirmation. Guidelines from secondary data analysis frameworks support these strategies .
Q. What strategies can be employed to design controlled experiments for studying this compound’s biological activity?
- Positive/Negative Controls : Use known enzyme inhibitors or solvents (e.g., DMSO) to validate assay conditions.
- Dose-Response Curves : Test concentrations spanning 3–5 log units to determine IC50/EC50 values.
- Blinding : Implement double-blind protocols to minimize bias in data interpretation.
- Statistical Power Analysis : Calculate sample sizes using tools like G*Power to ensure reproducibility. Experimental design principles from analytical chemistry journals provide detailed templates .
Q. How can researchers address challenges in synthesizing enantiopure this compound derivatives?
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP or Rh-DuPhos complexes.
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing spectra with racemic mixtures. Work on 3-Hydroxy-2-naphthoic acid highlights the role of steric hindrance in stereocontrol .
Methodological Resources
- For synthesis optimization, consult protocols for analogous compounds (e.g., 6-Amino-2-naphthoic acid) .
- Safety data from CAS 7568-08-3 (6-(Methoxycarbonyl)-2-naphthoic acid) informs handling practices .
- Analytical workflows from Reviews in Analytical Chemistry ensure rigorous characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
